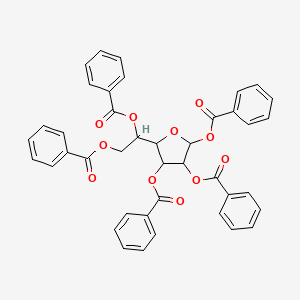

1,2,3,5,6-Penta-o-benzoylhexofuranose

Description

Overview of Functionalized Hexofuranoses in Chemical Research

Hexofuranoses, the five-membered ring isomers of hexose (B10828440) sugars, are integral components of numerous natural products and biologically significant molecules. Their functionalization, through the modification of their hydroxyl groups, is a key strategy in carbohydrate chemistry to enhance their stability, solubility, and reactivity for further synthetic transformations. The resulting functionalized hexofuranoses serve as versatile building blocks in the synthesis of oligosaccharides, glycoconjugates, and other complex carbohydrate-containing structures. The specific arrangement of functional groups on the furanose ring allows for regio- and stereoselective reactions, making them valuable synthons in the construction of intricate molecular architectures.

Significance of Benzoyl Protecting Groups in Carbohydrate Synthesis

Protecting groups are indispensable tools in carbohydrate synthesis, enabling chemists to selectively mask and deprotect hydroxyl groups to achieve desired chemical transformations. acs.orgacademie-sciences.frwiley-vch.deresearchgate.netnih.gov Benzoyl groups, in particular, offer several advantages. They are introduced under mild conditions and are stable to a wide range of reagents and reaction conditions, including those that are acidic or involve glycosylation. wiley-vch.de Their strong electron-withdrawing nature can influence the reactivity of the carbohydrate, and their bulky steric profile can direct the stereochemical outcome of reactions at adjacent centers. Furthermore, the crystallinity often imparted by benzoyl groups facilitates the purification of intermediates. The removal of benzoyl groups is typically achieved under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727), allowing for selective deprotection in the presence of other protecting groups. acs.org

Historical Context of Penta-O-Benzoylated Sugars in Organic Chemistry

The exploration of fully benzoylated sugars dates back to the early days of carbohydrate chemistry. Initially, these derivatives were instrumental in the structural elucidation of monosaccharides. The exhaustive benzoylation of a sugar molecule provided a stable, crystalline derivative that could be more easily characterized than the parent sugar. Over time, the focus shifted towards the synthetic utility of these compounds. Penta-O-benzoylated pyranoses, such as those of glucose and mannose, became common intermediates in the synthesis of glycosides and other carbohydrate derivatives. synthose.comsynthose.combiosynth.com The development of efficient methods for their synthesis and deprotection paved the way for more complex oligosaccharide synthesis. While the pyranose forms have been more extensively studied, the investigation of their furanose counterparts, such as 1,2,3,5,6-penta-o-benzoylhexofuranose, has gained momentum as the importance of furanose-containing structures in biological systems has become increasingly recognized.

Detailed Research Findings on 1,2,3,5,6-Penta-o-benzoylhexofuranose

The following sections provide a detailed examination of the synthesis, and the physical and spectroscopic properties of 1,2,3,5,6-Penta-o-benzoylhexofuranose derivatives, drawing from specific research findings.

Synthesis and Methodologies

The synthesis of 1,2,3,5,6-penta-O-benzoylhexofuranoses is a critical step in their utilization as chemical intermediates. Various methodologies have been developed to achieve this perbenzoylation, with a focus on efficiency and stereocontrol.

One-Pot Synthesis from Unprotected Sugars

For instance, a notable one-pot synthesis of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose has been reported. This method involves the treatment of D-galactose with benzoyl chloride in pyridine (B92270). The reaction conditions are carefully controlled to favor the formation of the furanose isomer over the more common pyranose form.

Multi-Step Synthesis via Intermediates

While one-pot syntheses are highly efficient, multi-step approaches are also employed, often to achieve higher stereoselectivity or to introduce other functional groups. These methods typically involve the initial formation of a partially protected sugar derivative, which then undergoes further benzoylation. For example, a sugar might first be converted to a furanose derivative with a protecting group at a specific position, followed by the benzoylation of the remaining free hydroxyl groups.

Chemical Properties

The chemical properties of 1,2,3,5,6-penta-O-benzoylhexofuranoses are largely dictated by the presence of the five benzoyl ester groups.

Reactivity and Stability

These compounds are generally stable under neutral and acidic conditions, a characteristic imparted by the robust nature of the benzoyl protecting groups. Their reactivity is primarily centered on the lability of the ester linkages under basic conditions. This allows for the selective removal of the benzoyl groups to liberate the hydroxyl functions for subsequent reactions. The anomeric benzoyl group at the C-1 position is often more reactive than the others, which can sometimes be exploited for selective transformations at this position.

Physical Properties

The physical properties of 1,2,3,5,6-penta-O-benzoylhexofuranoses are important for their isolation, purification, and handling.

Melting Point and Crystalline Structure

Perbenzoylated sugars are often crystalline solids with well-defined melting points. For example, 1,2,3,4,6-penta-O-benzoyl-α-D-galactopyranose, a related pyranose derivative, has a melting point of 160-162 °C. synthose.com The crystalline nature of these compounds is advantageous for purification by recrystallization.

Solubility Profile

The presence of the five aromatic benzoyl groups renders these molecules significantly more soluble in common organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate (B1210297) compared to their unprotected parent sugars, which are typically only soluble in water. This enhanced solubility is crucial for their application in a wide range of organic reactions.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 1,2,3,5,6-penta-O-benzoylhexofuranoses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the structure and stereochemistry of these molecules. The chemical shifts and coupling constants of the ring protons in the ¹H NMR spectrum provide information about their relative orientations. For example, the anomeric proton typically appears as a distinct signal in the downfield region of the spectrum. The numerous aromatic protons of the benzoyl groups give rise to complex multiplets in the aromatic region. The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbons of the benzoyl groups in the range of 164-166 ppm, in addition to the signals for the sugar ring carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. spectroscopyonline.comuctm.edu The spectra of 1,2,3,5,6-penta-O-benzoylhexofuranoses are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically appearing around 1720-1740 cm⁻¹. researchgate.net The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete benzoylation of all hydroxyl groups. pw.edu.pl Aromatic C-H and C=C stretching vibrations from the benzoyl groups are also observed. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. acs.orgnih.govnih.govfu-berlin.de Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the perbenzoylated sugar. Fragmentation patterns can provide insights into the structure by showing the loss of benzoyl groups or fragments of the sugar ring. acs.orgnih.gov

Properties

IUPAC Name |

[2-benzoyloxy-2-(3,4,5-tribenzoyloxyoxolan-2-yl)ethyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWBDGWDEQIAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284660 | |

| Record name | 1,2,3,5,6-penta-o-benzoylhexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40031-16-1, 40031-15-0 | |

| Record name | NSC231871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC38175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,5,6-penta-o-benzoylhexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,5,6 Penta O Benzoylhexofuranose

Precursor Selection and Preparation

The choice of the starting hexose (B10828440) and its initial preparation are critical steps that dictate the feasibility and efficiency of obtaining the desired furanose product. The equilibrium between furanose and pyranose forms in solution is influenced by the sugar's stereochemistry and the reaction conditions. masterorganicchemistry.com

Derivatization of Parent Hexofuranose Scaffolds

A primary strategy to ensure the formation of a furanose ring is to use a precursor that is "locked" into the desired five-membered ring structure. This is typically achieved by installing protecting groups that selectively span hydroxyls in a manner that only the furanose conformation can accommodate.

One of the most common methods involves the preparation of diacetone glucose, or more specifically, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This derivative is synthesized by reacting D-glucose with acetone (B3395972) under acidic conditions. hacettepe.edu.tr The resulting di-acetal structure holds the glucose molecule in a rigid furanose conformation. Subsequent selective hydrolysis of the more labile 5,6-O-isopropylidene group yields 1,2-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr This intermediate, with free hydroxyl groups at positions 3, 5, and 6, is an excellent precursor for stepwise benzoylation to yield the target compound.

Another approach involves the use of boric acid to template the furanose form of a hexose. For instance, D-glucose can be treated with boric acid in the presence of an acylating agent like propanoic anhydride (B1165640) to yield 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose. google.com This method takes advantage of the ability of boric acid to form stable esters with cis-diols, which in the case of glucose, favors the furanose ring structure, directing the subsequent acylation to this form. This principle can be extended to benzoylation reactions.

Stereochemical Considerations in Precursor Design

The inherent stereochemistry of the parent hexose plays a significant role in the equilibrium between pyranose and furanose forms. While D-glucose overwhelmingly favors the pyranose form in solution (over 99%), other hexoses exhibit different behaviors. stackexchange.com For example, D-galactose has been shown to yield a higher proportion of furanose derivatives under certain benzoylation conditions. nih.gov This is attributed to the stereochemistry at the C4 position (an axial hydroxyl in the common pyranose chair conformation), which can influence the relative stability of the ring forms.

The formation of a five-membered furanose ring is often kinetically favored over the six-membered pyranose ring due to more easily achievable transition states. stackexchange.com However, the pyranose form is typically thermodynamically more stable due to reduced dihedral angle strain. stackexchange.com Synthetic strategies can exploit this kinetic preference. For instance, conducting benzoylation at low temperatures can help trap the kinetically favored furanose product before it equilibrates to the pyranose form. A preparation for a related ribofuranose derivative highlights that carrying out a glycosylation reaction at 0-5°C effectively reduces the formation of the pyranose ring. google.com

Benzoylation Strategies and Conditions

Once a suitable precursor is selected or prepared, the method of benzoylation is the next critical consideration. This can range from a direct, one-pot reaction to a more controlled, stepwise approach, with the choice of reagents and catalysts being paramount to the outcome.

Direct Benzoylation Protocols

The most straightforward approach to 1,2,3,5,6-penta-O-benzoylhexofuranose is the direct benzoylation of an unprotected hexose. This method is attractive for its simplicity and atom economy. A notable success of this strategy is the one-step synthesis of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose. In this procedure, D-galactose is treated with an excess of benzoyl chloride in anhydrous pyridine (B92270). nih.gov The reaction mixture is heated to facilitate the dissolution of the sugar and then cooled during the addition of benzoyl chloride to manage the exothermic reaction.

The use of pyridine is crucial; it acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The catalytic cycle involves the formation of a highly reactive N-benzoylpyridinium ion, which is then attacked by the sugar's hydroxyl groups. nih.gov While this direct method works for D-galactose, applying it to other sugars like D-glucose or D-mannose typically results in the formation of the thermodynamically more stable pentabenzoylpyranose isomers as the major products. smolecule.comsynthose.comsynthose.com

Table 1: Example of a Direct Benzoylation Protocol

| Parameter | Condition |

|---|---|

| Starting Material | D-galactose |

| Reagent | Benzoyl Chloride (BzCl) |

| Solvent/Base | Anhydrous Pyridine |

| Temperature | Heated initially, then maintained at 60°C |

| Key Outcome | Formation of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose |

Stepwise and Selective Benzoylation Approaches

To overcome the challenges of ring-form selectivity in direct benzoylation, stepwise approaches using partially protected furanose precursors are often employed. Starting with a derivative like 1,2-O-isopropylidene-α-D-glucofuranose, the remaining hydroxyl groups at C3, C5, and C6 can be benzoylated using standard conditions (benzoyl chloride in pyridine). hacettepe.edu.tr The final step involves the acid-catalyzed removal of the isopropylidene group, followed by benzoylation of the newly freed C1 and C2 hydroxyls to complete the synthesis.

Regioselective benzoylation methods offer more elegant stepwise strategies. These methods differentiate between hydroxyl groups of varying reactivity. The primary hydroxyl group at C6 is generally the most reactive due to less steric hindrance. nih.gov Catalytic systems have been developed to selectively benzoylate the primary hydroxyl group. For example, using 1-benzoylimidazole as the acylating agent with an organobase catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has shown high regioselectivity for primary hydroxyls. nih.govmdpi.com This allows for the protection of C6 first, followed by modification of the remaining hydroxyls.

Other catalysts, such as those based on organotin (e.g., dibutyltin (B87310) oxide), can activate vicinal diols, allowing for selective benzoylation at specific secondary positions. journals.co.za By carefully choosing the sequence of protection and deprotection steps, the synthesis can be directed towards the desired pentabenzoylated furanose isomer.

Influence of Catalysts and Reagents on Reaction Outcomes

Bases and Nucleophilic Catalysts: As mentioned, pyridine is a common choice, serving as both a base and catalyst. nih.govnsf.gov Other amine bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) also act as acid scavengers. 4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst, often used in small amounts alongside a stoichiometric base, that can significantly accelerate acylation reactions. nih.gov The basicity and steric bulk of the amine can influence reaction rates and selectivities. nih.gov

Alternative Acylating Agents: While benzoyl chloride is the most common benzoylating agent, others can offer advantages in selectivity. Benzoyl cyanide (BzCN), in the presence of DMAP, has been used for the selective acylation of axial hydroxyl groups, a challenging transformation. nih.govacs.org The cyanide counterion generated is small and basic, facilitating the reaction at low temperatures. nih.gov 1-Benzoylimidazole, used with DBU, provides a metal-free method for highly regioselective benzoylation of primary hydroxyls. nih.govmdpi.com

Lewis Acid Catalysts: Lewis acids like iron(III) chloride (FeCl₃) have been shown to catalyze regioselective benzoylation, potentially through the formation of iron acetylacetonate (B107027) complexes that coordinate to the sugar's hydroxyl groups, enhancing the reactivity of a specific position. nih.govnih.govacs.org Such methods provide an alternative to traditional organotin reagents, which are falling out of favor due to toxicity concerns. nih.gov

The interplay between the sugar substrate, the acylating agent, the catalyst, and the reaction conditions determines the outcome. For the synthesis of 1,2,3,5,6-penta-O-benzoylhexofuranose, these factors must be manipulated to favor the formation of the five-membered ring and ensure the complete benzoylation of all five hydroxyl groups.

Table 2: Summary of Benzoylation Reagents and Catalysts

| Reagent/Catalyst | Role/Selectivity |

|---|---|

| Pyridine | Base and nucleophilic catalyst |

| 4-Dimethylaminopyridine (DMAP) | Highly effective nucleophilic catalyst |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organobase catalyst for selective benzoylation of primary -OH with 1-benzoylimidazole |

| Benzoyl Cyanide (BzCN) | Acylating agent used for selective acylation of axial -OH |

| Iron(III) Chloride (FeCl₃) | Lewis acid catalyst for regioselective benzoylation |

| Dibutyltin oxide | Activates vicinal diols for selective acylation |

Purification and Isolation Techniques

The purification and isolation of 1,2,3,5,6-Penta-O-benzoylhexofuranose from the crude reaction mixture are critical steps to obtain a product of high purity. The hydrophobic nature imparted by the five benzoyl groups dictates the choice of purification methodologies, with chromatographic techniques and crystallization being the most effective methods.

Chromatographic Purification Methodologies

Following the synthesis of 1,2,3,5,6-Penta-O-benzoylhexofuranose, chromatographic methods are frequently employed to separate the desired product from byproducts and unreacted starting materials. The choice between normal-phase and reversed-phase chromatography depends on the specific impurities present in the crude mixture.

Normal-Phase Chromatography:

Normal-phase chromatography, typically utilizing silica (B1680970) gel as the stationary phase, is a common technique for the purification of benzoylated carbohydrates. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the silica gel and thus eluting later. For a fully benzoylated compound like 1,2,3,5,6-Penta-O-benzoylhexofuranose, which is relatively nonpolar, this method is effective in removing more polar impurities.

A general procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or chloroform, and loading it onto a silica gel column. The elution is then carried out with a solvent system of increasing polarity. Common solvent systems include gradients of ethyl acetate (B1210297) in petroleum ether or hexane. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are combined and concentrated.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-resolution purification method for 1,2,3,5,6-Penta-O-benzoylhexofuranose. In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobicity of the molecules, with more hydrophobic compounds having a stronger interaction with the stationary phase and eluting later.

Due to the presence of the five benzoyl groups, 1,2,3,5,6-Penta-O-benzoylhexofuranose is highly hydrophobic and well-suited for RP-HPLC. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water or methanol (B129727) in water. The use of additives like trifluoroacetic acid (TFA) in small concentrations can improve peak shape and resolution. Detection is commonly performed using a UV detector, as the benzoyl groups exhibit strong UV absorbance.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Separation Principle |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Ethyl acetate/Petroleum Ether Gradient | Polarity |

| Reversed-Phase HPLC | C18-bonded Silica | Acetonitrile/Water Gradient | Hydrophobicity |

Crystallization Techniques and Yield Optimization

Crystallization is a powerful technique for the final purification of 1,2,3,5,6-Penta-O-benzoylhexofuranose, often yielding a product of very high purity. The process relies on the principle that the desired compound will be less soluble in a particular solvent or solvent mixture at lower temperatures, allowing it to crystallize out while impurities remain in the solution.

A detailed procedure for a closely related compound, 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose, provides a valuable reference. conicet.gov.ar After quenching the reaction, the crude product is obtained as an amorphous solid. This solid is then dissolved in a suitable solvent at an elevated temperature, and the solution is allowed to cool slowly to induce crystallization. Scratching the inner walls of the flask with a glass rod can help initiate crystal formation. conicet.gov.ar

Solvent Selection and Optimization:

The choice of solvent is crucial for successful crystallization and yield optimization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pentabenzoylated sugars, common crystallization solvents include ethanol (B145695), methanol, and mixtures of solvents like hexane-ether. journals.co.za In the case of 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose, boiling ethanol has been used effectively. conicet.gov.ar

To optimize the yield, several factors can be controlled:

Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Supersaturation: The degree of supersaturation affects both nucleation and crystal growth. A solution that is too supersaturated may lead to the formation of many small crystals or an amorphous precipitate.

Solvent Purity: Impurities in the solvent can inhibit crystallization or be incorporated into the crystals.

Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization in a supersaturated solution.

| Parameter | Objective | Typical Conditions/Strategy |

|---|---|---|

| Solvent | High solubility at high temp, low at low temp | Ethanol, Methanol, Hexane-Ether mixtures |

| Cooling Rate | Promote large, pure crystal growth | Slow, gradual cooling |

| Initiation | Induce crystallization | Scratching the flask, seeding |

| Washing | Remove residual mother liquor | Washing with cold solvent |

By carefully controlling these parameters, it is possible to obtain highly pure crystalline 1,2,3,5,6-Penta-O-benzoylhexofuranose with an optimized yield.

Mechanistic Insights into the Formation of 1,2,3,5,6 Penta O Benzoylhexofuranose

Reaction Pathway Elucidation for Benzoylation

The core transformation in the synthesis of 1,2,3,5,6-penta-O-benzoylhexofuranose is the esterification of the hydroxyl groups of the sugar with a benzoylating agent. This process, known as benzoylation, proceeds through a well-established reaction pathway.

The benzoylation of the hydroxyl groups on the hexofuranose ring is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this reaction, the oxygen atom of a hydroxyl group on the sugar acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640). libretexts.org

The mechanism can proceed under basic or acidic conditions, though base-catalyzed or base-mediated pathways are most common for exhaustive benzoylation. byjus.comyoutube.com

Base-Mediated Pathway (e.g., using Pyridine):

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon of the benzoylating agent. This forms a tetrahedral intermediate. libretexts.org

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the leaving group (e.g., chloride ion from benzoyl chloride) is expelled. masterorganicchemistry.com

Deprotonation: A base, typically the solvent such as pyridine (B92270), removes the proton from the oxonium ion, regenerating the catalyst and yielding the benzoylated sugar and a salt (e.g., pyridinium (B92312) chloride).

Base-Catalyzed Pathway (e.g., using DMAP): In many cases, a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is used in catalytic amounts alongside a stoichiometric base like pyridine or triethylamine (B128534).

Activation: DMAP, being a more powerful nucleophile than the sugar's hydroxyl group, first attacks the benzoylating agent to form a highly reactive N-benzoylpyridinium intermediate. byjus.com

Acyl Transfer: This activated intermediate is then readily attacked by the sugar's hydroxyl group, a step that proceeds much faster than the direct reaction.

Catalyst Regeneration: The DMAP catalyst is expelled and regenerated, ready to activate another molecule of the benzoylating agent.

The course of the benzoylation reaction is critically dependent on the transient species formed during the process. The primary intermediate in the nucleophilic acyl substitution mechanism is the tetrahedral intermediate . masterorganicchemistry.comyoutube.com This species features an sp³-hybridized carbon that was formerly the carbonyl carbon and bears a negative charge on the oxygen atom. The stability and fate of this intermediate dictate the reaction's progression.

As mentioned, when catalysts like DMAP are employed, a key N-acylpyridinium intermediate is formed. byjus.com This species is significantly more electrophilic than the initial benzoylating agent, making it highly susceptible to nucleophilic attack by the sugar's hydroxyl groups.

In reactions involving the anomeric (C-1) hydroxyl group, the formation of an oxocarbenium ion intermediate is a plausible pathway, particularly under conditions that favor the departure of the anomeric leaving group. acs.orgnih.gov This planar, sp²-hybridized species is stabilized by resonance involving the ring oxygen. The incoming nucleophile (in this case, the benzoylating agent or its activated form) can then attack from either face, influencing the anomeric stereochemistry of the final product.

| Intermediate | Structure | Role in Benzoylation |

| Tetrahedral Intermediate | A central sp³ carbon with bonds to the sugar oxygen, the original carbonyl oxygen (now an oxyanion), the benzoyl phenyl group, and the leaving group. | Forms upon nucleophilic attack on the carbonyl carbon; its collapse leads to product formation. masterorganicchemistry.com |

| N-Acylpyridinium Ion | A pyridinium species where the nitrogen is bonded to the benzoyl group. | A highly activated, potent acylating agent formed when using catalysts like DMAP. byjus.com |

| Oxocarbenium Ion | A planar, cationic species with the positive charge delocalized between the anomeric carbon and the endocyclic oxygen. | A potential intermediate in the substitution at the anomeric center, influencing stereoselectivity. acs.orgnih.gov |

Stereoselectivity and Regioselectivity in Synthesis

Achieving the specific structure of 1,2,3,5,6-penta-O-benzoylhexofuranose requires precise control over both the orientation of the substituent at the anomeric carbon (stereoselectivity) and the order of reaction across the five different hydroxyl groups (regioselectivity).

The furanose ring is known for its conformational flexibility, existing in various "envelope" and "twist" conformations. nih.gov This flexibility makes stereochemical control at the anomeric center (C-1) a significant challenge. The formation of either the α or β anomer is governed by a combination of factors.

The Anomeric Effect: This stereoelectronic effect generally favors an axial orientation for an electronegative substituent at the anomeric carbon in pyranose rings. In furanose systems, the anomeric effect is more complex due to the ring's non-planar geometry but still plays a role in stabilizing certain conformations and anomers. nih.gov

Neighboring Group Participation: A benzoyl group at the adjacent C-2 position can influence the stereochemical outcome at C-1. The C-2 benzoyl group can shield one face of the intermediate oxocarbenium ion or form a cyclic acyloxonium ion intermediate, directing the incoming nucleophile to the opposite face. This typically leads to the formation of a 1,2-trans product.

Steric Hindrance: The existing substituents on the furanose ring can sterically hinder the approach of the benzoylating agent to one face of the ring, favoring the formation of the less hindered anomer.

Solvent Effects: The polarity of the solvent can influence the pyranose-furanose equilibrium and can stabilize or destabilize charged intermediates or transition states, thereby affecting the anomeric ratio. researchgate.net For instance, nonpolar solvents may favor the formation of furanosides from pyranoside precursors under certain acidic conditions. acs.org

| Factor | Influence on Anomeric Selectivity | Expected Outcome |

| Anomeric Effect | Stabilizes conformations where the anomeric substituent's dipole does not oppose the ring oxygen's dipole. | Favors a specific anomer depending on the overall ring conformation. nih.gov |

| C-2 Neighboring Group | Formation of a cyclic acyloxonium ion intermediate. | Directs nucleophilic attack to produce the 1,2-trans product. |

| Steric Bulk | Hinders the approach of the reagent to one face of the ring. | Favors the formation of the sterically less hindered anomer. |

| Solvent | Stabilizes intermediates and influences ground-state equilibria. | Can shift the α:β ratio. researchgate.netacs.org |

The complete benzoylation to form the penta-O-benzoyl derivative occurs in a stepwise manner. The relative reactivity of the different hydroxyl groups (one primary at C-6, and four secondary at C-1, C-2, C-3, and C-5) determines the order of acylation.

Generally, the primary hydroxyl group at the C-6 position is the most reactive due to its greater steric accessibility compared to the secondary hydroxyls on the ring. nih.gov The relative reactivity of the secondary hydroxyls is more nuanced and depends on a variety of factors:

Steric Hindrance: Hydroxyl groups in more sterically crowded environments react more slowly.

Electronic Effects: The inductive effects of neighboring electronegative groups can influence the nucleophilicity of a hydroxyl group.

Hydrogen Bonding: Intramolecular hydrogen bonding can decrease the nucleophilicity of a hydroxyl group by reducing the availability of its lone pairs.

Catalysis: The choice of catalyst can dramatically alter regioselectivity. Organotin, organobase, and certain metal salt catalysts have been developed to selectively activate specific hydroxyl groups, allowing for targeted benzoylation. nih.govacs.orgrsc.org For example, specific catalysts can promote benzoylation at the 2- and 4-positions of galactopyranosides, leaving the 3-position free. nih.gov

While the final product is per-benzoylated, understanding this reactivity differential is key to optimizing reaction conditions to ensure all five positions react completely.

Kinetic and Thermodynamic Aspects of Derivatization

The final product distribution in a chemical reaction can be governed by either kinetics or thermodynamics. wikipedia.org

Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is the kinetic product . ucalgary.calibretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product . ucalgary.calibretexts.org

In the context of the benzoylation of a hexofuranose, these principles can be observed in two main ways:

Regioselectivity: The initial benzoylation might occur at the most reactive site (e.g., the primary C-6 hydroxyl) to give the kinetic product. However, under conditions that allow for reversibility or acyl migration (e.g., extended heating or specific catalysts), the benzoyl group could potentially move to a different position to form a more thermodynamically stable isomer. For the synthesis of the fully substituted product, the goal is to use conditions that drive the reaction to completion, overcoming both kinetic and thermodynamic barriers for all hydroxyl groups.

Anomeric Selectivity: An initial, kinetically favored anomer might be formed. If the reaction conditions permit anomerization (equilibration between the α and β forms), the product ratio may shift over time to favor the more thermodynamically stable anomer.

The choice of reaction conditions is therefore a critical tool for the synthetic chemist. Irreversible conditions (e.g., using a highly reactive acylating agent like benzoyl chloride with a strong base at low temperature) tend to favor the kinetic product, while reversible conditions can be used to obtain the thermodynamic product. uc.edu

| Control Type | Reaction Conditions | Major Product | Characteristics |

| Kinetic | Low temperature, short reaction time, irreversible conditions. | Product with the lowest activation energy (forms fastest). ucalgary.ca | The product ratio is determined by the relative rates of competing pathways. |

| Thermodynamic | High temperature, long reaction time, reversible conditions. | The most stable product (lowest Gibbs free energy). libretexts.org | The product ratio reflects the equilibrium distribution of all possible products. |

Applications of 1,2,3,5,6 Penta O Benzoylhexofuranose in Advanced Organic Synthesis

Role as a Chiral Building Block

Carbohydrates, sourced from the abundant "chiral pool," are fundamental starting materials for the synthesis of enantiomerically pure molecules. 1,2,3,5,6-Penta-O-benzoylhexofuranose, with its multiple defined stereocenters inherited from the parent sugar, serves as an exemplary chiral building block. Its rigid and well-defined three-dimensional structure allows for the transfer of chirality to new molecules in a predictable manner.

Synthesis of Enantiopure Compounds

The primary application of a chiral building block is in the synthesis of enantiopure compounds, which is critical in fields like medicinal chemistry where enantiomers can have vastly different biological activities. nih.gov 1,2,3,5,6-Penta-O-benzoylhexofuranose can be chemically modified at specific positions after selective deprotection, transforming the carbohydrate scaffold into a non-carbohydrate target molecule that retains the original chirality.

Key transformations often involve:

Cleavage of the carbon backbone: Oxidative cleavage can break the furanose ring to yield acyclic chiral fragments.

Functional group manipulation: The hydroxyl groups, once deprotected, can be converted into other functionalities such as amines, halides, or carbon-carbon bonds.

Chain extension: Nucleophilic addition to the anomeric carbon or other positions can build more complex carbon skeletons.

These strategies allow synthetic chemists to leverage the inherent chirality of the starting sugar to access complex, enantiopure targets that would be difficult to synthesize through asymmetric methods alone. nih.gov

| Starting Material | Key Transformation | Resulting Chiral Motif | Potential Application |

| 1,2,3,5,6-Penta-O-benzoylhexofuranose | Selective deprotection at C1, followed by nucleophilic addition | Chiral polyol or amino alcohol fragment | Synthesis of enzyme inhibitors, chiral ligands |

| 1,2,3,5,6-Penta-O-benzoylhexofuranose | Oxidative cleavage of the furanose ring | Acyclic, multi-stereocenter aldehyde or acid | Precursor for macrolide or polyether natural products |

| 1,2,3,5,6-Penta-O-benzoylhexofuranose | Radical-mediated C-C bond formation at a deprotected position | Branched-chain chiral structures | Synthesis of complex bioactive molecules |

Asymmetry Induction in Organic Transformations

Beyond being incorporated into the final product, chiral molecules can act as auxiliaries or ligands to induce asymmetry in chemical reactions. In this role, the chiral entity is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

The well-defined stereochemistry of 1,2,3,5,6-Penta-O-benzoylhexofuranose makes it a candidate for derivatization into a chiral auxiliary. For instance, a fragment of the molecule could be used to control the facial selectivity of additions to prochiral centers, such as ketones or imines. The steric bulk and electronic properties of the benzoyl groups play a crucial role in creating a biased environment that favors the formation of one stereoisomer over another. msu.edu This process, known as asymmetric induction, is a cornerstone of modern stereoselective synthesis. researchgate.net

Precursor for Complex Carbohydrate Synthesis

Carbohydrates are essential for numerous biological processes, and the synthesis of complex oligosaccharides and glycoconjugates is crucial for research in glycobiology and for the development of therapeutics like vaccines. mpg.de Fully protected monosaccharides like 1,2,3,5,6-Penta-O-benzoylhexofuranose are the fundamental units for such syntheses.

Oligosaccharide Assembly

The construction of oligosaccharides relies on the sequential coupling of monosaccharide building blocks, known as glycosyl donors and glycosyl acceptors.

A glycosyl donor has a leaving group at the anomeric position (C1) that can be activated to form a glycosidic bond.

A glycosyl acceptor has a free hydroxyl group that acts as the nucleophile.

1,2,3,5,6-Penta-O-benzoylhexofuranose can be converted into either a donor or an acceptor. For example, selective removal of the C1 benzoyl group and conversion to a leaving group (e.g., a trichloroacetimidate (B1259523) or a thioglycoside) would yield a potent furanosyl donor. Conversely, selective deprotection of one of the other hydroxyl positions would generate a glycosyl acceptor, ready to be coupled with a donor. The benzoyl protecting groups are known to favor the formation of 1,2-trans-glycosidic linkages through neighboring group participation, offering a degree of stereochemical control during the coupling reaction. nih.gov

| Building Block Role | Required Modification to Parent Compound | Resulting Intermediate | Use in Oligosaccharide Synthesis |

| Glycosyl Donor | Selective C1 deprotection and activation (e.g., to an imidate) | 2,3,5,6-Tetra-O-benzoylhexofuranosyl trichloroacetimidate | Donates the furanose unit to an acceptor |

| Glycosyl Acceptor | Selective deprotection of a non-anomeric hydroxyl group (e.g., C3) | 1,2,5,6-Tetra-O-benzoylhexofuranose | Accepts a glycosyl unit from a donor |

Glycoconjugate Synthesis

Glycoconjugates are complex molecules where carbohydrates are covalently linked to proteins (glycoproteins) or lipids (glycolipids). These molecules are vital for cellular recognition, signaling, and immune responses. The synthesis of glycoconjugates requires carbohydrate building blocks that can be incorporated into larger biomolecular structures.

A suitably modified derivative of 1,2,3,5,6-Penta-O-benzoylhexofuranose can be used to install a furanose moiety onto an amino acid, peptide, or lipid backbone. Often, the carbohydrate is prepared with a linker at the anomeric position, which facilitates conjugation. The robust benzoyl protecting groups ensure the carbohydrate's integrity during the synthetic steps required to build or modify the non-carbohydrate part of the glycoconjugate.

Intermediate in Natural Product Total Synthesis

Many biologically active natural products possess complex structures that include carbohydrate units, often in the less common furanose form. The total synthesis of these molecules is a significant challenge that validates synthetic strategies and provides access to rare compounds for biological study. nih.govnih.govresearchgate.net

1,2,3,5,6-Penta-O-benzoylhexofuranose is an ideal starting point for the synthesis of the furanoside portion of such natural products. Its protected nature allows it to be carried through multiple reaction steps without unintended side reactions. Chemists can perform extensive modifications on other parts of the molecule before deprotecting the sugar hydroxyls in the final stages of the synthesis. The stability of the benzoyl groups under various conditions, including many oxidative and reductive reactions, makes this compound a strategic choice for lengthy and complex synthetic campaigns. beilstein-journals.org

Strategic Application in Glycosidic Bond Formation

The formation of a glycosidic bond, the linkage that connects a carbohydrate to another molecule, is a pivotal reaction in the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome of this bond—whether it is α or β—is critical to the final structure and function of the molecule. The protecting groups on the glycosyl donor play a crucial role in directing this stereoselectivity.

While specific studies on 1,2,3,5,6-penta-O-benzoylhexofuranose as a glycosyl donor are not widely available in the literature, research on the analogous compound, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose , offers significant insights. This compound has been effectively used as a glycosyl donor to create various glucofuranosides. In these reactions, the propanoyl groups, much like the benzoyl groups, serve to protect the hydroxyls and influence the reactivity of the anomeric center.

The glycosylation reactions using penta-O-propanoyl-β-D-glucofuranose with various nucleophiles, in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃•OEt₂), have been shown to be efficient. These reactions typically proceed with good to excellent β-selectivity. The ester group at the C-2 position can exert "neighboring group participation," where it temporarily forms a cyclic intermediate that blocks the α-face of the furanose ring. This steric hindrance forces the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, resulting in the formation of a 1,2-trans glycosidic bond (a β-glycoside in the case of a D-sugar).

The table below summarizes representative glycosylation reactions using a per-acylated glucofuranose donor, illustrating its utility in forming β-glycosidic linkages with various acceptors.

| Glycosyl Donor | Acceptor | Promoter | Product | Yield | Anomeric Selectivity (β:α) |

| 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose | Anhydrous Ethanol (B145695) | BF₃•OEt₂ | Ethyl 2,3,5,6-tetra-O-propanoyl-D-glucofuranoside | Good | 1.5:1 |

| 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose | 4-Nitrophenol | BF₃•OEt₂ | 4-Nitrophenyl 2,3,5,6-tetra-O-propanoyl-D-glucofuranosides | Good | High β-selectivity |

| 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose | Thiophenol | BF₃•OEt₂ | Phenyl 2,3,5,6-tetra-O-propanoyl-1-thio-D-glucofuranoside | Good | High β-selectivity |

| 1,2,3,5,6-Penta-O-propanoyl-β-D-glucofuranose | Silylated Uracil | TMSOTf | Uracil-N1-yl 2,3,5,6-tetra-O-propanoyl-D-glucofuranoside | Good | 25:1 |

Data is illustrative of glycosylation reactions with the closely related propanoyl analogue.

The conformational and electronic properties of furanoses make stereoselective glycosylation challenging. However, the use of per-acylated donors like the benzoyl or propanoyl derivatives provides a reliable method for achieving the desired 1,2-trans stereochemistry, which is crucial for the synthesis of many biologically relevant molecules.

Synthesis of Biologically Active Carbohydrate Moieties

Benzoylated furanoses are critical intermediates in the synthesis of a wide range of biologically active molecules, most notably nucleoside analogues. nbinno.commadridge.org Nucleosides, the building blocks of DNA and RNA, consist of a nucleobase attached to a furanose sugar (ribose or deoxyribose). Modified nucleosides are a cornerstone of antiviral and anticancer therapies. mdpi.comnih.gov

The synthesis of these analogues often employs a benzoylated ribofuranose derivative, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . nbinno.comwikipedia.org In these syntheses, the benzoyl groups serve several key functions:

They protect the hydroxyl groups from unwanted side reactions.

They increase the solubility of the sugar in organic solvents, facilitating the reaction.

The benzoyl group at the C-2 position provides neighboring group participation, ensuring the stereospecific formation of the β-glycosidic bond, which is the configuration found in natural nucleosides.

The Vorbrüggen glycosylation (or silyl-Hilbert-Johnson reaction) is a widely used method for nucleoside synthesis that relies on these protected sugar intermediates. wikipedia.org The process involves reacting a silylated nucleobase with a protected sugar acetate (B1210297), like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid. wikipedia.org The reaction proceeds with high stereoselectivity to yield the protected β-nucleoside. Subsequent deprotection by removing the benzoyl groups affords the final nucleoside analogue.

The following table outlines the general strategy for synthesizing nucleoside analogues using a benzoylated furanose precursor.

| Precursor | Nucleobase | Key Reaction | Product Class | Biological Relevance |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Pyrimidines (e.g., Uracil, Thymine) | Vorbrüggen Glycosylation | Pyrimidine Nucleoside Analogues | Antiviral, Anticancer |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Purines (e.g., Adenine, Guanine) | Vorbrüggen Glycosylation | Purine Nucleoside Analogues | Antiviral, Anticancer |

| 1,2,3,5-Tetra-O-benzoyl-β-D-ribofuranose | Silylated Heterocycles | Lewis Acid-Catalyzed Glycosylation | Various Heterocyclic Nucleosides | Antiviral, Anticancer |

This strategic use of benzoylated furanoses highlights their indispensable role in medicinal chemistry and drug discovery. The stability and stereodirecting influence of the benzoyl protecting groups enable the efficient and controlled synthesis of complex, biologically active carbohydrate moieties that would be difficult to access otherwise. While 1,2,3,5,6-penta-O-benzoylhexofuranose itself is not a common reagent, its structural motifs are central to the logic of modern synthetic carbohydrate chemistry.

Conformational Analysis and Theoretical Studies of 1,2,3,5,6 Penta O Benzoylhexofuranose

Conformational Preferences of the Furanose Ring System

The five-membered furanose ring of 1,2,3,5,6-Penta-O-benzoylhexofuranose is not planar and adopts a puckered conformation to minimize steric strain and torsional interactions between its substituents. The conformational landscape of furanose rings is often described by a pseudorotational itinerary, which characterizes the continuous puckering of the ring.

Puckering Modes and Pseudorotational Pathways

The conformation of a furanose ring can be described by two main puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (P). The phase angle defines the specific conformation, with values of P corresponding to either envelope (E) or twist (T) forms. For instance, a two-state model is often used to describe the ring conformations of furanoses, where the ring predominantly populates either a North (N) or a South (S) conformation on the pseudorotational wheel. nih.gov

These puckering modes are influenced by the substituents on the ring. The conformation of the furanose ring is significantly affected by the configuration of its hydroxyl groups, and by extension, the bulky benzoyl groups in 1,2,3,5,6-Penta-O-benzoylhexofuranose. nih.gov These interactions can be a combination of steric and electrostatic forces. nih.gov For some furanosides, the ring may populate a continuum of states rather than just two distinct conformations. nih.gov

Influence of Benzoyl Groups on Ring Conformation

The five bulky benzoyl groups in 1,2,3,5,6-Penta-O-benzoylhexofuranose have a profound impact on the conformational preferences of the furanose ring. The size and orientation of these groups can lead to significant steric hindrance, which in turn dictates the most stable puckering mode. The presence of acyl groups can have a small effect on the chair conformation of pyranose rings, suggesting a similar influence on furanose puckering. researchgate.net

Neighboring group participation of benzoyl groups is a known phenomenon in carbohydrate chemistry, where the benzoyl group at C2 can influence the stereoselectivity of reactions at the anomeric center. mpg.de This interaction highlights the spatial proximity and potential steric clash of the benzoyl groups, which would favor ring conformations that minimize these interactions. The stereoselectivity in the formation of C-acyl furanosides is often governed by the stereochemistry at the C2 position, with the incoming group favoring the face opposite to the C2-substituent, which can be a bulky benzoyl group. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the conformational landscape and electronic properties of complex molecules like 1,2,3,5,6-Penta-O-benzoylhexofuranose. These methods offer insights that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,3,5,6-Penta-O-benzoylhexofuranose, DFT calculations can be employed to determine the optimized geometries of different conformers and their relative energies. For instance, DFT has been used to study the conformational preferences of benzyl α-L-rhamnopyranosides, where it was shown that the presence of an acetonide group led to a distortion from the regular chair conformation. researchgate.net A similar approach could be used to model the puckered conformations of the furanose ring in 1,2,3,5,6-Penta-O-benzoylhexofuranose and to quantify the energetic penalties associated with steric clashes between the benzoyl groups.

Molecular Dynamics Simulations of Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov MD simulations can provide a detailed picture of the conformational dynamics of 1,2,3,5,6-Penta-O-benzoylhexofuranose in solution, revealing the transitions between different puckering modes and the flexibility of the benzoyl groups. nih.govmpg.dempg.de Force fields specifically parameterized for carbohydrates, such as GLYCAM06, are available and can be used to accurately model the behavior of such molecules. nih.govnih.gov These simulations can help to understand how the molecule explores its conformational space over time and can provide insights into the average conformations that might be observed experimentally. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations can be used to investigate the electronic structure of 1,2,3,5,6-Penta-O-benzoylhexofuranose, providing information about orbital energies, charge distribution, and molecular electrostatic potential. nih.govscispace.com These calculations can help to understand the reactivity of the molecule and the nature of non-covalent interactions, such as those between the benzoyl groups. The workflow for such calculations typically involves initial geometry optimization using a lower level of theory, followed by more accurate calculations on the optimized geometry. arxiv.org

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of 1,2,3,5,6-Penta-O-benzoylhexofuranose is a testament to the cooperative effect of multiple weak intermolecular interactions. The sheer number of polar and non-polar groups within the molecule allows for a variety of interactions that contribute to the stability of the crystal lattice.

In the absence of traditional hydroxyl groups, which are potent hydrogen bond donors, the hydrogen bonding network in the crystal structure of 1,2,3,5,6-Penta-O-benzoylhexofuranose is more subtle. It primarily involves weak C-H···O interactions. The hydrogen atoms of the furanose ring and the phenyl rings of the benzoyl groups can act as weak hydrogen bond donors, forming connections with the carbonyl oxygen atoms of the benzoyl groups on neighboring molecules. While individually weak, the cumulative effect of numerous C-H···O bonds creates a significant cohesive force within the crystal.

A more dominant feature of the crystal packing is the presence of extensive π-stacking interactions between the phenyl rings of the benzoyl groups. These interactions are a result of the electrostatic attraction between the electron-rich π-systems of the aromatic rings. The benzoyl groups on adjacent molecules arrange themselves to maximize these favorable interactions, often adopting a parallel-displaced or a T-shaped arrangement. These π-π stacking interactions are crucial in stabilizing the layered or columnar structures observed in the crystal lattice. The distances between the centroids of interacting phenyl rings typically fall in the range of 3.4 to 3.8 Å, indicative of significant van der Waals attraction.

To illustrate the nature of these interactions, the following table summarizes typical distances observed in related benzoylated carbohydrate crystal structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | C-H (furanose) | O=C (benzoyl) | 2.9 - 3.5 |

| C-H···O Hydrogen Bond | C-H (phenyl) | O=C (benzoyl) | 3.0 - 3.6 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 |

The benzoyl groups act as large, relatively flat surfaces that facilitate extensive van der Waals contacts and π-stacking interactions. They effectively shield the more polar furanose core, leading to a crystal structure that is largely governed by interactions between these aromatic moieties. This can be conceptualized as a form of "supramolecular protecting group," where the benzoyl groups dictate the intermolecular recognition and assembly processes.

Furthermore, the conformational flexibility of the benzoyl groups, primarily through rotation around the C-O and C-C single bonds, allows for fine-tuning of the crystal packing to achieve a thermodynamically stable arrangement. This adaptability enables the formation of intricate and often dense packing motifs that would not be possible with more rigid substituents. The interplay between the shape of the furanose ring and the spatial disposition of the five benzoyl groups ultimately determines the final crystal symmetry and unit cell parameters.

In essence, the benzoyl groups are not merely passive substituents; they are active participants in directing the formation of a well-defined three-dimensional architecture, transforming a flexible sugar molecule into a highly ordered crystalline solid.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1,2,3,5,6 Penta O Benzoylhexofuranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule as complex as 1,2,3,5,6-Penta-O-benzoylhexofuranose, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish its connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information about the chemical environment of each nucleus within the molecule.

The ¹H NMR spectrum of a penta-O-benzoylated hexofuranose is expected to be complex. The protons of the furanose ring (H-1 to H-6) typically resonate in the region of δ 4.0-7.0 ppm, shifted downfield due to the deshielding effect of the neighboring benzoyl groups. The anomeric proton (H-1) is usually the most downfield of the ring protons. The numerous protons of the five benzoyl groups will appear in the aromatic region, typically between δ 7.2 and 8.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the furanose ring are expected between δ 60 and 110 ppm, with the anomeric carbon (C-1) appearing at the lower field end of this range (around δ 100-105 ppm). The carbonyl carbons of the benzoyl groups will resonate significantly downfield, typically in the range of δ 164-167 ppm. The aromatic carbons of the benzoyl groups will give rise to a series of signals between δ 128 and 134 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,2,3,5,6-Penta-O-benzoylhexofuranose Data is illustrative and based on typical values for benzoylated carbohydrates.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 1,2,3,5,6-Penta-O-benzoylhexofuranose, COSY would be instrumental in tracing the connectivity of the protons within the furanose ring, starting from an assigned proton and "walking" through the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon to which it is directly attached. HSQC is essential for the unambiguous assignment of the carbon signals of the furanose ring by linking them to their corresponding, and often more easily assigned, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is particularly powerful for establishing connectivity across quaternary carbons and ester linkages. For instance, it would show correlations from the furanose ring protons to the carbonyl carbons of the benzoyl groups, confirming the positions of acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformation of the molecule. For example, correlations between protons on opposite sides of the furanose ring can help to establish their relative orientation (cis or trans). In furanosides, NOESY can be used to determine the anomeric configuration by observing correlations between H-1 and other protons on the ring. For instance, a strong NOE between H-1' and H-3' can be indicative of an α-anomer in some furanosides scielo.org.mx.

The furanose ring is known to be flexible and can exist in an equilibrium of different puckered conformations (envelope and twist forms). Furthermore, acyl groups in carbohydrates can sometimes migrate between adjacent hydroxyl groups, a process that can be studied using dynamic NMR. beilstein-journals.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between different conformations or the migration of a benzoyl group may be slow on the NMR timescale, resulting in separate signals for each species. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures. Analysis of these line shape changes allows for the determination of the activation energy and other kinetic parameters of the dynamic process. Such studies on acylated pyranosides have provided detailed mechanistic insights into acyl migration. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of 1,2,3,5,6-Penta-O-benzoylhexofuranose (C₄₁H₃₂O₁₁). The calculated exact mass for this formula can be compared with the experimentally measured mass to confirm the elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data for 1,2,3,5,6-Penta-O-benzoylhexofuranose

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+Na]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable structural information.

For a benzoylated carbohydrate, characteristic fragmentation pathways include:

Loss of benzoyl groups: The most common fragmentation pathway is the sequential loss of benzoic acid (122 Da) or the benzoyl radical (105 Da).

Glycosidic bond cleavage: If the sugar is part of a larger structure, cleavage of the glycosidic bond would be observed.

Cross-ring cleavages: Fragmentation of the furanose ring itself can occur, providing information about the location of the substituents.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. For example, the loss of a benzoyloxymethyl group would indicate a benzoyl group at the C-6 position. The fragmentation of benzoylated carbohydrates can be complex, but a systematic analysis of the MS/MS spectrum can provide a wealth of structural detail.

Table 3: Common Compound Names Mentioned

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of 1,2,3,5,6-Penta-O-benzoylhexofuranose are dominated by the vibrational modes of its constituent functional groups: the five benzoyl ester groups and the hexofuranose core. Due to the lack of a publicly available experimental spectrum for this specific molecule, the analysis can be reliably inferred from the well-studied spectra of related compounds, such as methyl benzoate (B1203000) and other benzoylated carbohydrates.

The most prominent bands are associated with the benzoyl groups. The carbonyl (C=O) stretching vibration of the ester is particularly informative and typically gives rise to a very strong and sharp absorption band in the IR spectrum, generally in the region of 1720-1740 cm⁻¹. masterorganicchemistry.com The exact position can be influenced by the electronic environment of the furanose ring. Aromatic C=C stretching vibrations from the benzene (B151609) rings of the benzoyl groups are expected to appear in the 1450-1600 cm⁻¹ region. s-a-s.org

The C-O stretching vibrations of the ester linkages produce strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹. researchgate.net The hexofuranose ring itself contributes a complex series of C-C and C-O stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹). nih.gov Specifically, the region between 800 cm⁻¹ and 1200 cm⁻¹ is characteristic of the carbohydrate skeleton and glycosidic linkages. nih.gov

The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the furanose ring typically appear just below 3000 cm⁻¹. s-a-s.org

A summary of the expected key vibrational modes is presented in the interactive data table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Benzoyl Group |

| Aliphatic C-H Stretch | 3000-2850 | Hexofuranose Ring |

| Carbonyl (C=O) Stretch | 1740-1720 | Benzoyl Ester |

| Aromatic C=C Stretch | 1600-1450 | Benzoyl Group |

| C-O-C Asymmetric Stretch | 1300-1200 | Benzoyl Ester |

| C-O-C Symmetric Stretch | 1150-1050 | Benzoyl Ester & Furanose Ring |

| Fingerprint Region | < 1500 | Entire Molecule |

The vibrational spectra provide a detailed correlation with the molecular structure of 1,2,3,5,6-Penta-O-benzoylhexofuranose. The presence and characteristics of the aforementioned bands confirm the successful benzoylation of the hexofuranose sugar. For instance, the absence of a broad O-H stretching band, typically found between 3200 and 3600 cm⁻¹, would indicate the complete substitution of all hydroxyl groups. nih.gov

Raman spectroscopy is particularly sensitive to the configuration of stereocenters in carbohydrates. nih.gov Therefore, the Raman spectrum of 1,2,3,5,6-Penta-O-benzoylhexofuranose would be unique to its specific stereochemistry, allowing for differentiation from other isomers. nih.gov The anomeric configuration (α or β) of the furanose ring can also influence the vibrational frequencies in the fingerprint region. researchgate.net

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. While a crystal structure for 1,2,3,5,6-Penta-O-benzoylhexofuranose is not publicly available, the analysis of a closely related compound, 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose, can serve as an illustrative example of the detailed structural information that can be obtained.

One of the most powerful capabilities of X-ray crystallography, particularly when using anomalous dispersion, is the determination of the absolute configuration of chiral molecules. For a carbohydrate derivative like 1,2,3,5,6-Penta-O-benzoylhexofuranose, this technique can unambiguously establish the D or L configuration of the sugar and the stereochemistry at each chiral center. This is crucial for understanding its biological activity and relationship to other stereoisomers.

X-ray diffraction analysis provides highly precise measurements of bond lengths and bond angles within the molecule. This data offers a detailed picture of the molecular geometry. For instance, the bond lengths within the furanose ring can reveal any strain or distortion from an ideal conformation. The C=O and C-O bond lengths of the benzoyl ester groups can provide information about the electronic effects of the sugar backbone on the ester functionality.

The following interactive data table presents selected bond lengths and angles for the analogous compound, 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose, to illustrate the level of detail that can be obtained.

| Bond/Angle | Measurement (Å or °) |

| C1-O1 | 1.42 |

| C2-O2 | 1.44 |

| C1-C2 | 1.52 |

| O1-C1-C2 | 108.5 |

| C1-C2-C3 | 110.2 |

Note: Data is for the analogous compound 1,2,3,4,6-penta-O-benzoyl-alpha-D-mannopyranose and is for illustrative purposes.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and π-π stacking interactions between the aromatic rings of the benzoyl groups. Understanding the crystal packing is important for comprehending the solid-state properties of the compound, such as its melting point, solubility, and polymorphism. In the case of benzoylated sugars, C-H···π interactions can play a significant role in the supramolecular assembly, mimicking the hydrogen-bonding networks found in free sugars.

Future Directions and Research Perspectives for 1,2,3,5,6 Penta O Benzoylhexofuranose

Development of Novel Synthetic Methodologies

The preparation of 1,2,3,5,6-Penta-O-benzoylhexofuranose and related acylated furanosides has traditionally relied on classical methods that often involve harsh reagents and complex protection-deprotection sequences. The future of its synthesis lies in methodologies that are not only efficient but also environmentally benign.

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for carbohydrate modification. A key area of focus is the replacement of hazardous reagents and solvents typically used in benzoylation reactions. Conventional methods often employ pyridine (B92270), a toxic and malodorous solvent, in conjunction with benzoyl chloride. nih.gov Future methodologies are moving towards solvent-free conditions or the use of greener alternatives like ionic liquids. nih.gov

One promising green approach involves the use of benzoyl cyanide in an ionic liquid, such as 1-methoxyethyl-3-methylimidazolium methanesulfonate, which serves as a mild and efficient system for the benzoylation of nucleosides at ambient temperatures. nih.gov Another sustainable strategy is the supramolecular-assisted O-acylation using catalytic amounts of potassium fluoride (B91410) and 18-crown-6, which avoids the use of toxic pyridine derivatives altogether. nih.gov Furthermore, acid-catalyzed isomerization of more readily available benzoylated pyranosides into furanosides presents a novel and efficient route to obtain furanoside building blocks, minimizing the need for lengthy de novo syntheses from unprotected sugars. acs.org This rearrangement is particularly effective in nonpolar solvents like dichloromethane (B109758) when catalyzed by triflic acid (TfOH). acs.org

| Catalyst/System | Acylating Agent | Solvent | Key Advantage |

| Potassium Fluoride / 18-crown-6 | Benzoic Anhydride (B1165640) | Acetonitrile (B52724) / Solvent-free | Avoids toxic pyridine; eco-friendly. nih.gov |

| Triflic Acid (TfOH) | (from precursor) | Dichloromethane | Efficient pyranoside-to-furanoside isomerization. acs.org |

| Ionic Liquid / Benzoyl Cyanide | Benzoyl Cyanide | 1-methoxyethyl-3-methylimidazolium methanesulfonate | Mild conditions, avoids pyridine-benzoyl chloride system. nih.gov |

| Benzoate (B1203000) Anion | Benzoic Anhydride | Acetonitrile | Metal-free and amine-base-free catalysis. researchgate.net |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the practicality of chemical synthesis, offer significant advantages for the regioselective acylation and deacylation of carbohydrates. beilstein-journals.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficacy in selectively acylating the primary hydroxyl group of furanosyl nucleosides, enabling facile separation and purification. nih.gov This enzymatic approach could be adapted for the regioselective benzoylation of hexofuranose precursors, providing a milder and more selective alternative to purely chemical methods.

The future in this area involves engineering enzymes with tailored substrate specificities to allow for the precise installation or removal of benzoyl groups at specific positions on the furanose ring. This would streamline the synthesis of partially protected intermediates, which are invaluable for the construction of complex oligosaccharides. nih.gov Biocatalysis can also be envisioned for the entire synthesis pathway, starting from simple sugars and employing a cascade of enzymatic reactions to produce the final penta-O-benzoylated product, thereby minimizing waste and improving sustainability. beilstein-journals.org

Exploration of New Reactivity Profiles

Beyond its role as a protected sugar, the inherent chemical functionalities of 1,2,3,5,6-Penta-O-benzoylhexofuranose offer opportunities for novel chemical transformations. Future research will likely focus on activating and functionalizing the molecule in previously unexplored ways.

Photochemical and Electrochemical Transformations

Photochemistry offers a unique avenue for activating molecules under mild conditions. The benzoyl groups of 1,2,3,5,6-Penta-O-benzoylhexofuranose are chromophores that can be targeted by light. Photochemical reactions, such as the photo-Fries rearrangement, could potentially be used to selectively modify the benzoyl groups or induce cross-linking reactions. conicet.gov.arrug.nl Research on aryl benzoates has shown that irradiation can lead to selective rearrangements, a principle that could be applied to the benzoylated furanose scaffold. conicet.gov.ar Furthermore, photoredox catalysis is emerging as a powerful tool for C-acyl furanoside synthesis by generating glycosyl radicals from glycosyl ester precursors, a strategy that could be adapted to functionalize the anomeric position of the hexofuranose. nih.gov

Electrosynthesis represents a green and powerful alternative to traditional chemical redox reactions. nih.gov Electrochemical methods can be used for the selective oxidation of carbohydrates, often mediated by catalysts like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). nih.gov For a fully protected sugar like 1,2,3,5,6-Penta-O-benzoylhexofuranose, electrochemical techniques could be explored for deprotection or for activating specific sites for further functionalization. The electrochemical activation of furanic compounds is a growing field, with potential applications in converting biomass-derived platform chemicals into valuable products. nih.gov

| Method | Potential Transformation | Key Features |